molecular formula C13H15N3O3S B8414102 3-hydroxy-5-isopropoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide

3-hydroxy-5-isopropoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B8414102
M. Wt: 293.34 g/mol
InChI Key: NYSOTNPKPPELKS-UHFFFAOYSA-N
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Description

3-hydroxy-5-isopropoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a thiadiazole ring, and an isopropyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-isopropoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors such as thiosemicarbazide with carboxylic acids under acidic conditions.

    Attachment of the Benzamide Core: The benzamide moiety can be introduced through a condensation reaction between an amine and a carboxylic acid derivative.

    Introduction of the Isopropyl Ether Group: This step involves the etherification of the hydroxyl group on the benzene ring using isopropyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the benzene ring can undergo oxidation to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

3-hydroxy-5-isopropoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biochemical pathways and interactions due to its ability to bind to specific molecular targets.

Mechanism of Action

The mechanism of action of 3-hydroxy-5-isopropoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-5-isopropoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide: shares similarities with other benzamide derivatives and thiadiazole-containing compounds.

    Benzamide Derivatives: Compounds like N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide.

    Thiadiazole Compounds: Compounds such as 3-methyl-1,2,4-thiadiazole.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of the hydroxyl group, isopropyl ether, and thiadiazole ring in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

3-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)-5-propan-2-yloxybenzamide

InChI

InChI=1S/C13H15N3O3S/c1-7(2)19-11-5-9(4-10(17)6-11)12(18)15-13-14-8(3)16-20-13/h4-7,17H,1-3H3,(H,14,15,16,18)

InChI Key

NYSOTNPKPPELKS-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)NC(=O)C2=CC(=CC(=C2)OC(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-[(1-methylethyl)oxy]-N-(3-methyl-1,2,4-thiadiazol-5-yl)-5-[(phenylmethyl)oxy]benzamide (33 g, 86 mmol), trifluoroacetic acid (160 mL) and thioanisole (50.5 mL) was stirred at ambient temperature for 48 hours. The TFA was removed in vacuo and the residue poured into saturated sodium bicarbonate solution (300 mL) and extracted into ethyl acetate (twice). The combined organic extracts were washed with brine, dried (MgSO4), filtered and the solvent removed in vacuo. The residue was triturated with DCM and washed with 5% ethyl acetate in isohexane to give the desired compound (12.8 g). 1H NMR δ (d6-DMSO): 1.31 (d, 6H), 2.51 (s, 3H), 4.67 (sept, 1H), 6.58 (s, 1H), 7.08 (s, 1H), 7.24 (s, 1H), 9.88 (s, 1H), 13.25 (brs, 1H). m/z 294 (M+H)+
Name
3-[(1-methylethyl)oxy]-N-(3-methyl-1,2,4-thiadiazol-5-yl)-5-[(phenylmethyl)oxy]benzamide
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
50.5 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

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